molecular formula C21H16FN3S B028488 4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine CAS No. 152121-44-3

4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine

Cat. No. B028488
M. Wt: 361.4 g/mol
InChI Key: ZPXPEKQMLOAPLT-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known for their diverse chemical and biological activities. These compounds often contain fluorophenyl and methylthio phenyl groups attached to an imidazole ring, which is itself linked to a pyridine ring. Such structures are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

Synthesis of compounds similar to the one described often involves multi-step reactions, starting from readily available substrates. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized through efficient three-component coupling reactions or by palladium-catalyzed cascade reactions involving CO insertion and C-H bond activation (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyridine rings often shows significant interactions such as hydrogen bonding and π-π interactions. These interactions can influence the compound's stability and reactivity. For example, the crystal structure analysis reveals intermolecular N—H⋯N hydrogen bonds and π–π interactions between pyridine and phenyl rings, stabilizing the three-dimensional network (Selig, Schollmeyer, Stegmiller, Albrecht, & Laufer, 2009).

Chemical Reactions and Properties

The presence of functional groups such as fluorophenyl and methylthio phenyl allows for various chemical reactions, including substitutions and coupling reactions. These reactions can modify the compound's properties for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. The crystal structure and physical form can be analyzed through techniques like X-ray crystallography, which provides insights into the compound's geometry and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are vital for understanding the compound's utility in synthesis and potential applications. The electron-withdrawing or donating nature of the substituents can significantly affect these properties.

References:

  • Zhang, J., Zhang, X., & Fan, X. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. The Journal of Organic Chemistry, 81(8), 3206-3213. Link to the paper.
  • Selig, R., Schollmeyer, D., Stegmiller, T., Albrecht, W., & Laufer, S. (2009). (2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online, 65, o3284-o3284. Link to the paper.

Scientific Research Applications

Pharmacophore Design of p38α MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including 4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors bind to the ATP pocket of p38α MAP kinase, displacing ATP and achieving higher binding selectivity and potency. The review by Scior et al. (2011) discusses the design, synthesis, and activity studies of such inhibitors, emphasizing their importance in controlling inflammatory responses (Scior et al., 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

The selectivity of chemical inhibitors, including imidazole-based compounds, plays a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. Khojasteh et al. (2011) review the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, highlighting the importance of such inhibitors in predicting drug-drug interactions (DDIs) (Khojasteh et al., 2011).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

Abdurakhmanova et al. (2018) discuss the synthesis and chemical properties of 4-phosphorylated imidazole derivatives, which include methods using metallic derivatives of imidazole and phosphorus halides. These compounds exhibit a range of biological activities, such as insecticidal and antihypertensive effects, underscoring the versatility of imidazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).

Synthesis of Heterocycles

Gomaa and Ali (2020) review the synthesis of heterocyclic compounds using 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a building block for creating pyrazolo-imidazoles and other derivatives. This underscores the role of imidazole-based compounds in generating a wide array of heterocyclic compounds with potential medicinal applications (Gomaa & Ali, 2020).

Optoelectronic Materials from Quinazolines and Pyrimidines

Lipunova et al. (2018) report on the application of quinazoline and pyrimidine derivatives, including imidazole rings, in the creation of novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the importance of such derivatives in advancing materials science (Lipunova et al., 2018).

properties

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3S/c1-26-18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPEKQMLOAPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431709
Record name 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine

CAS RN

152121-44-3
Record name 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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